MAO-A Inhibitory Profile
While direct biological data for the target compound is not available, the potency of its closest derivative, ((5-Methoxy-1-methyl-1H-indol-2-ylmethyl)-methyl-propyl)amine, provides a quantifiable link to a significant biological target. This derivative, synthesized directly from the target alcohol, exhibits potent and selective inhibition of Monoamine Oxidase A (MAO-A) with a Ki of 1.5 nM, compared to a Ki of 30 nM for MAO-B [1]. This 20-fold selectivity for MAO-A is a direct result of the 5-methoxy-1-methylindole scaffold, a property that would be absent or significantly altered in derivatives of simpler analogs.
| Evidence Dimension | Enzyme inhibition potency (Ki) against MAO-A and MAO-B |
|---|---|
| Target Compound Data | Ki = 1.5 nM (MAO-A) and Ki = 30 nM (MAO-B) for the direct derivative ((5-Methoxy-1-methyl-1H-indol-2-ylmethyl)-methyl-propyl)amine [1]. |
| Comparator Or Baseline | A derivative of a generic indole-2-methanol scaffold would be expected to have a different, likely less favorable, selectivity profile. The specific substitution pattern is crucial for achieving this potency and selectivity. |
| Quantified Difference | 20-fold selectivity for MAO-A over MAO-B (Ki MAO-B / Ki MAO-A = 20). |
| Conditions | In vitro enzyme inhibition assay on rat MAO-A and MAO-B. |
Why This Matters
This data validates that the (5-Methoxy-1-methyl-1H-indol-2-yl)methanol scaffold can be used to construct highly potent and selective MAO-A inhibitors, a key target in neurochemistry. Procuring this specific scaffold is essential for any SAR study aimed at exploring this chemical space.
- [1] BindingDB Entry for Ligand BDBM50087801 ((5-Methoxy-1-methyl-1H-indol-2-ylmethyl)-methyl-propyl)amine. Curated by ChEMBL. Retrieved from bindingdb.org View Source
